molecular formula C25H26F2N4O3 B7455994 (S)-Perk-IN-5

(S)-Perk-IN-5

Numéro de catalogue: B7455994
Poids moléculaire: 468.5 g/mol
Clé InChI: YNDQMKBAYRFBMW-QFIPXVFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Perk-IN-5 is a selective inhibitor of PERK (protein kinase RNA-like endoplasmic reticulum kinase) that has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for researchers studying the PERK signaling pathway.

Mécanisme D'action

(S)-Perk-IN-5 works by selectively inhibiting the activity of PERK, a key regulator of the unfolded protein response (UPR) pathway. When cells are exposed to stress, such as misfolded proteins, PERK is activated and initiates a series of signaling events that aim to restore cellular homeostasis. However, prolonged activation of PERK can lead to cell death and contribute to the development of various diseases. By inhibiting PERK, this compound can modulate the UPR pathway and potentially prevent or treat disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis (Kumar et al., 2016; Zhang et al., 2019). In animal models of neurodegenerative diseases, this compound has been shown to reduce neuroinflammation and improve cognitive function (Mercado et al., 2018; Kim et al., 2018). In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes (Wang et al., 2018).

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (S)-Perk-IN-5 in lab experiments is its selectivity for PERK, which allows researchers to specifically target this pathway without affecting other signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain cell types or animal models. Furthermore, the long-term effects of PERK inhibition are not fully understood and require further investigation.

Orientations Futures

There are several future directions for research on (S)-Perk-IN-5. One area of interest is the development of more potent and selective inhibitors of PERK that can be used in clinical trials. Another direction is the investigation of the role of PERK signaling in other diseases, such as viral infections and autoimmune disorders. Finally, the potential use of this compound as a diagnostic tool for monitoring PERK activity in vivo should be explored. Overall, this compound has the potential to become a valuable tool for researchers studying the PERK signaling pathway and may lead to the development of new treatments for various diseases.

Méthodes De Synthèse

The synthesis of (S)-Perk-IN-5 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process has been described in detail in a research article published in the Journal of Medicinal Chemistry (Kumar et al., 2016). The authors reported a high yield and purity of the compound, which was confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

(S)-Perk-IN-5 has been used in various scientific studies to investigate the role of PERK signaling in different cellular processes. For example, researchers have used this compound to study the effects of PERK inhibition on cell proliferation, apoptosis, and autophagy in cancer cells (Kumar et al., 2016; Zhang et al., 2019). Other studies have focused on the role of PERK signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease (Mercado et al., 2018; Kim et al., 2018). In addition, this compound has been used to investigate the effects of PERK inhibition on glucose metabolism and insulin sensitivity in animal models of type 2 diabetes (Wang et al., 2018).

Propriétés

IUPAC Name

2-amino-5-[4-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-ethylphenyl]-N-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N4O3/c1-4-14-9-19(31-25(34)22(32)15-7-17(26)11-18(27)8-15)5-6-20(14)16-10-21(23(28)29-12-16)24(33)30-13(2)3/h5-13,22,32H,4H2,1-3H3,(H2,28,29)(H,30,33)(H,31,34)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDQMKBAYRFBMW-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)NC(=O)[C@H](C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.